8-Fluoroquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

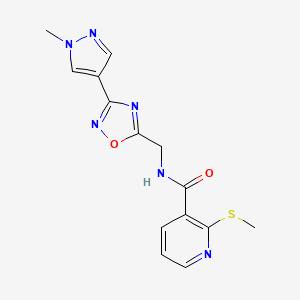

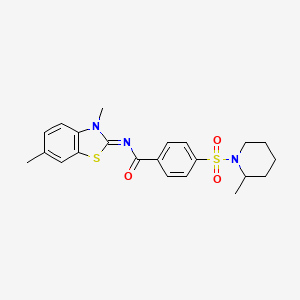

“8-Fluoroquinazolin-4-amine” is a chemical compound with the molecular formula C8H6FN3 . It is a derivative of quinazoline, a class of organic compounds that are nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of similar compounds, such as 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, has been reported. The process involved taking 2-amino-4-fluoro benzoic acid as a starting material. The final product was obtained by cyclization .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound has a fluorine atom attached to the 8th carbon of the quinazoline core .

Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 163.15 . It is typically stored at room temperature .

Applications De Recherche Scientifique

Synthesis and Antibacterial Properties

One study focused on the synthesis of new 8-nitrofluoroquinolone models to investigate their antibacterial properties. The research demonstrated that compounds with amino group appendages showed interesting antibacterial activity against both gram-positive and gram-negative strains, particularly against S. aureus. The study suggests that more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007).

Applications in Studying Cell Physiology

Another study described the linkage of tertiary amines to a photoremovable protecting group to create photoactivatable forms suitable for studying cell physiology. This research demonstrated the potential for highly efficient release of bioactive molecules through photoactivation, showing promise for applications in fields such as gene editing (Asad et al., 2017).

Anticancer Properties of Indole-Aminoquinazoline Hybrids

Research on indole-aminoquinazolines evaluated their cytotoxicity against various human cancer cell lines, finding significant activity, especially against colorectal adenocarcinoma and hepatocellular carcinoma cells. This study highlights the potential of such compounds in cancer therapy, with specific hybrids showing notable inhibitory activity towards the epidermal growth factor receptor (Mphahlele et al., 2018).

Synthesis of Tetrahydroisoquinoline Derivatives

A procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which could be transformed into various tetrahydroisoquinoline derivatives, was developed. These derivatives have potential as central nervous system drug candidates, showcasing the versatility of fluoroquinazoline derivatives in medicinal chemistry (Hargitai et al., 2018).

Fluorogenic Chemodosimeter Derived from 8-Hydroxyquinoline

A study introduced a thioamide derivative of 8-hydroxyquinoline-benzothiazole as a highly Hg2+-selective fluorescence-enhancing probe. This derivative exhibited a significant increase in fluorescence upon interaction with Hg2+ ions, demonstrating its potential as a selective and sensitive tool for detecting mercury ions (Song et al., 2006).

Safety and Hazards

Orientations Futures

Quinazoline and quinazolinone derivatives have attracted significant attention due to their wide and distinct biopharmaceutical activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . Therefore, “8-Fluoroquinazolin-4-amine” and its derivatives may hold promise for future therapeutic applications.

Mécanisme D'action

Target of Action

Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinazoline derivatives are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinazoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

Fluoroquinolones, a class of compounds related to 8-fluoroquinazolin-4-amine, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations .

Result of Action

Quinazoline derivatives have been associated with a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Action Environment

The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

8-fluoroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMPPUOIKJKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378808-30-0 |

Source

|

| Record name | 4-AMINO-8-FLUOROQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)

![methyl 4-(2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2861869.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride](/img/structure/B2861870.png)

![2-chloro-5H,7H-furo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2861871.png)

![3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)

![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)